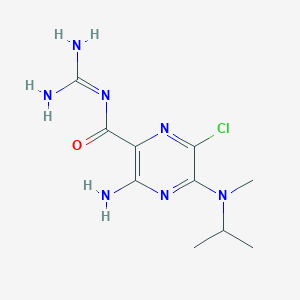

Methylisopropylamiloride

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

1151-74-2 |

|---|---|

Molekularformel |

C10H16ClN7O |

Molekulargewicht |

285.73 g/mol |

IUPAC-Name |

3-amino-6-chloro-N-(diaminomethylidene)-5-[methyl(propan-2-yl)amino]pyrazine-2-carboxamide |

InChI |

InChI=1S/C10H16ClN7O/c1-4(2)18(3)8-6(11)15-5(7(12)16-8)9(19)17-10(13)14/h4H,1-3H3,(H2,12,16)(H4,13,14,17,19) |

InChI-Schlüssel |

LNYIYOTVCVLDST-UHFFFAOYSA-N |

SMILES |

CC(C)N(C)C1=NC(=C(N=C1Cl)C(=O)N=C(N)N)N |

Kanonische SMILES |

CC(C)N(C)C1=NC(=C(N=C1Cl)C(=O)N=C(N)N)N |

Synonyme |

5-(methylisopropyl)amiloride 5-MIPA methylisopropylamiloride |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Technical Guide: Methylisopropylamiloride (MIA) Mechanism of Action in Na⁺/H⁺ Exchange

The following technical guide details the mechanism, selectivity, and experimental application of Methylisopropylamiloride (MIA) in the study of Na⁺/H⁺ exchange.

Executive Summary

Methylisopropylamiloride (MIA) , chemically known as 5-(N-methyl-N-isopropyl)amiloride , is a potent, pharmacological inhibitor of the Sodium-Hydrogen Exchanger (NHE) family. It belongs to the 5-amino-substituted class of amiloride analogs, designed to improve upon the low potency and poor specificity of the parent compound, amiloride.

While amiloride inhibits both Epithelial Sodium Channels (ENaC) and NHE isoforms with low affinity, MIA exhibits a significantly higher affinity for NHE isoforms (particularly NHE1) and reduced affinity for ENaC. This guide dissects the molecular kinetics of MIA inhibition, its selectivity profile, and the gold-standard protocols for validating its activity in vitro.

Molecular Mechanism of Action

Competitive Inhibition at the Extracellular Face

The primary mechanism of MIA is competitive inhibition with extracellular sodium ions (Na⁺) for the cation-binding pocket on the transmembrane domain of the NHE protein.

-

Binding Site: MIA binds to the extracellular face of the exchanger, specifically interacting with the "amiloride binding pocket" located within the transmembrane segments (likely TM4 and TM9 of NHE1).

-

Hydrophobic Interaction: The substitution of the 5-amino group with a methyl and isopropyl group increases the lipophilicity of the molecule compared to amiloride. This hydrophobic bulk allows MIA to interact more strongly with the hydrophobic residues lining the transport pore, stabilizing the inactive state of the transporter.

-

Kinetics: The inhibition is competitive with respect to extracellular Na⁺ ([Na⁺]₀). Increasing [Na⁺]₀ can overcome MIA inhibition, shifting the

for Na⁺ without significantly altering the

Mechanism Visualization

The following diagram illustrates the competitive blockade of the NHE1 isoform by MIA.

Caption: Figure 1. Competitive inhibition model where MIA occludes the extracellular Na⁺ binding pocket of NHE1, preventing H⁺ extrusion.

Selectivity and Potency Profile

MIA is distinct from other amiloride analogs like EIPA (Ethylisopropylamiloride) and HMA (Hexamethyleneamiloride) in terms of steric bulk and lipophilicity.

Comparative Potency (IC₅₀)

The 5-amino substitution dramatically increases potency against NHE1 compared to parent amiloride.

| Inhibitor | Substituent (R1, R2) | NHE1 IC₅₀ (µM)* | Selectivity (NHE vs ENaC) | Notes |

| Amiloride | -H, -H | 3 - 100 | Low (Prefers ENaC) | Weak NHE inhibitor; primarily blocks ENaC. |

| MIA | -CH₃, -CH(CH₃)₂ | 0.05 - 1.0 | High | Balanced potency/solubility profile. |

| EIPA | -C₂H₅, -CH(CH₃)₂ | 0.02 - 0.5 | High | Slightly more potent than MIA; standard reference. |

| HMA | -Hexamethylene | 0.01 - 0.1 | High | Most potent; highly lipophilic (solubility issues). |

*Note: IC₅₀ values are dependent on extracellular [Na⁺]. Values cited are typical for physiological [Na⁺] (135-145 mM).

Isoform Selectivity

-

NHE1 (Ubiquitous): Highly sensitive to MIA.

-

NHE2 (Intestinal/Kidney): Moderately sensitive.

-

NHE3 (Epithelial/Apical): Resistant. MIA and EIPA are poor inhibitors of NHE3 compared to NHE1. High concentrations (>50 µM) are required to inhibit NHE3, which risks off-target effects.

Off-Target Effects

Researchers must be aware that at high concentrations (>100 µM), MIA loses specificity and may inhibit:

-

Na⁺/K⁺ ATPase: Disrupting primary active transport.

-

Oxidative Metabolism: Interfering with mitochondrial function (Soltoff et al.).

-

Protein Synthesis: Via inhibition of translation initiation factors.

Experimental Methodology: Intracellular pH Recovery Assay

The most robust method to quantify MIA activity is the Ammonium Prepulse Technique using the pH-sensitive fluorophore BCECF-AM . This protocol relies on measuring the rate of pH recovery from an acute acid load in the presence and absence of MIA.

Protocol Workflow

-

Dye Loading: Cells are loaded with the acetoxymethyl ester form of BCECF (BCECF-AM), which is cleaved by intracellular esterases to trap the polar BCECF.

-

Acidification (NH₄Cl Prepulse): Cells are exposed to NH₄Cl. NH₃ diffuses in, alkalinizing the cell. Upon washout, NH₃ leaves rapidly, trapping H⁺ inside and causing acute acidification.

-

Na⁺-Dependent Recovery: In the presence of extracellular Na⁺, NHE1 extrudes H⁺, restoring pH.

-

Inhibition Phase: MIA is introduced during the recovery phase to measure the reduction in proton efflux (

).

Workflow Diagram

Caption: Figure 2. The Ammonium Prepulse Protocol for quantifying NHE activity and MIA inhibition kinetics.

Critical Controls for Validity

-

Calibration: A calibration curve using high K⁺/Nigericin buffers (pH 6.5 - 7.5) must be generated at the end of every experiment to convert fluorescence ratios to absolute pH values.

-

Na⁺-Free Control: Recovery must be abolished in Na⁺-free conditions to confirm NHE dependence (ruling out H⁺-ATPases).

-

Buffering Capacity (

): Intrinsic buffering capacity must be calculated to convert pH change rate (

References

-

Vigne, P., Frelin, C., Cragoe, E. J., & Lazdunski, M. (1984). Structure-activity relationships of amiloride and certain of its analogues in relation to the blockade of the Na+/H+ exchange system. Molecular Pharmacology, 25(1), 131–136.

-

Soltoff, S. P., Cragoe, E. J., & Mandel, L. J. (1986).[1] Amiloride analogues inhibit proximal tubule metabolism.[1][2][3] American Journal of Physiology-Cell Physiology, 250(5), C744-C751.

-

Counillon, L., & Pouysségur, J. (2000). The expanding family of eucaryotic Na+/H+ exchangers. Journal of Biological Chemistry, 275(1), 1-4.

-

Roos, A., & Boron, W. F. (1981). Intracellular pH.[4] Physiological Reviews, 61(2), 296-434.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Amiloride analogues inhibit proximal tubule metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Rapid activation of Na+/H+ exchange by aldosterone in renal epithelial cells requires Ca2+ and stimulation of a plasma membrane proton conductance - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-(N-ethyl-N-isopropyl)amiloride (EIPA)

A Note on Compound Identification: This guide focuses on 5-(N-ethyl-N-isopropyl)amiloride (EIPA), CAS 1154-25-2. The initial request specified "5-(N-methyl-N-isopropyl)amiloride, CAS 1151-74-2." However, the vast body of scientific literature and commercial availability points to EIPA as the prominent and extensively researched amiloride analog for the applications discussed herein. We have proceeded with the data for EIPA to provide a comprehensive and accurate technical resource.

Introduction: The Significance of EIPA in Modern Research

5-(N-ethyl-N-isopropyl)amiloride, commonly abbreviated as EIPA, is a potent derivative of the diuretic amiloride. While amiloride itself has clinical applications, particularly in managing hypertension and heart failure through its action on epithelial sodium channels (ENaC), EIPA has carved out a distinct and critical role in preclinical and basic research.[1] Its significance stems from its function as a selective and potent inhibitor of the plasma membrane Na+/H+ exchangers (NHEs).[2][3][4]

NHEs are integral membrane proteins responsible for regulating intracellular pH (pHi), cell volume, and sodium homeostasis by mediating the one-for-one exchange of extracellular Na+ for intracellular H+.[5] This fundamental process is implicated in a myriad of physiological and pathophysiological events. Consequently, EIPA has become an indispensable pharmacological tool for scientists and drug development professionals investigating cellular processes in fields as diverse as oncology, cardiovascular medicine, and neuroscience. This guide provides an in-depth examination of EIPA's properties, mechanism of action, and application in a research setting.

Physicochemical and Handling Properties of EIPA

A thorough understanding of a compound's physical and chemical characteristics is paramount for its effective and safe use in experimental settings.

Key Properties

The following table summarizes the core physicochemical properties of EIPA.

| Property | Value | Source(s) |

| CAS Number | 1154-25-2 | [2][3][4] |

| Synonyms | EIPA, L-593,754, MH 12-43 | [2][6] |

| Molecular Formula | C11H18ClN7O | [2][4] |

| Formula Weight | 299.76 - 299.8 g/mol | [2][3][4][6] |

| Appearance | Crystalline solid; Off-white to yellow powder | [3][6] |

| Melting Point | 202-205 °C | |

| Purity | ≥98% | [2][4][6][7] |

| UV/Vis. (λmax) | 230, 291, 380 nm | [2][6] |

Solubility and Solution Preparation

Proper solubilization is critical for experimental reproducibility. EIPA exhibits poor solubility in aqueous solutions but is soluble in several organic solvents.

| Solvent | Approximate Solubility | Source(s) |

| Dimethylformamide (DMF) | 20 mg/mL | [2][6] |

| Dimethyl sulfoxide (DMSO) | 14 mg/mL | [2][4][6] |

| Ethanol | 2 mg/mL | [2][6] |

| Methanol | ~10 mg/mL | |

| DMF:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | [2][6] |

Causality in Preparation: For most cell-based assays, a high-concentration stock solution is first prepared in an organic solvent like DMSO. This stock is then diluted to the final working concentration in the aqueous cell culture medium. It is crucial to note that aqueous solutions of EIPA are not stable for long periods, and it is recommended to prepare them fresh for each experiment or, if necessary, store for no more than one day.[6]

Storage and Stability

Proper storage is essential to maintain the integrity and activity of EIPA.

-

Solid Form: Store at -20°C for long-term stability (≥ 4 years).[2][6] Storage at 2-8°C is also acceptable for shorter periods. The vial should be kept tightly sealed.

-

Solutions: Once prepared, stock solutions in organic solvents should be stored as aliquots in tightly sealed vials at -20°C.[4][8] These are generally stable for up to one month.[8] Avoid repeated freeze-thaw cycles.

Mechanism of Action: Selective Inhibition of Na+/H+ Exchangers

EIPA's primary mechanism of action is the inhibition of Na+/H+ exchangers. It displays selectivity for different NHE isoforms, making it a powerful tool for dissecting their individual roles.

Isoform Selectivity

EIPA is a potent inhibitor of several NHE isoforms, with varying affinities. This selectivity is a key reason for its widespread use over less specific amiloride analogs.

| NHE Isoform | Inhibitory Potency | Source(s) |

| NHE1 | Ki = 0.02 µM | [2] |

| NHE2 | Ki = 0.5 µM | [2] |

| NHE3 | Ki = 2.4 µM | [2] |

| NHE4 | IC50 ≥ 10 µM (less effective) | [2] |

| NHE5 | Ki = 0.42 µM | [2] |

The high potency against NHE1, a ubiquitously expressed isoform crucial for pHi regulation in most cells, makes EIPA particularly valuable for studying fundamental cellular processes.[5][9][10]

Cellular Consequences of NHE Inhibition

By blocking the Na+/H+ exchanger, EIPA prevents the efflux of protons (H+) from the cell. This leads to a decrease in intracellular pH (pHi), a state known as intracellular acidification. Concurrently, the influx of sodium (Na+) is inhibited. These primary effects trigger a cascade of downstream cellular events.

Applications in Research and Drug Development

EIPA's ability to modulate fundamental cellular processes has made it a cornerstone reagent in multiple research areas.

Cancer Biology

Many cancer cells exhibit a "reversed" pH gradient, with a higher intracellular pH and a more acidic extracellular environment compared to normal cells.[11][12][13] This alkaline pHi is critical for promoting proliferation, metabolic activity, and avoiding apoptosis. NHE1 is a key driver of this state.

-

Inhibition of Invasion and Motility: EIPA has been shown to suppress the migration and invasion of hepatocellular carcinoma cells under hypoxic conditions.[14] This effect is mediated, in part, by the downregulation of matrix metalloproteinases (MMP-2, MMP-9) and VEGF through an ERK1/2-dependent pathway.[14]

-

Disruption of Cancer Stem Cells: In non-small cell lung cancer (NSCLC), EIPA disrupts cancer stem cell (CSC) activity, evidenced by decreased tumorsphere formation and inhibition of CSC markers.[15]

-

Metabolic Reprogramming: While increased pHi is thought to enable a Warburg-like metabolic shift, studies using EIPA have shown that inhibiting NHE1 and lowering pHi can decrease mitochondrial oxidative phosphorylation without necessarily increasing glycolysis in certain cancer cell lines.[11][12]

Cardiovascular Research

During cardiac ischemia and reperfusion, intracellular Na+ and H+ levels become dysregulated, contributing significantly to cell injury and death.

-

Cardioprotection: EIPA provides significant cardioprotection in isolated rabbit hearts subjected to ischemia-reperfusion injury. Treatment with EIPA, either before or during the ischemic event, markedly reduces infarct size. The protective mechanism is distinct from that of ischemic preconditioning, as it is not blocked by inhibitors of PKC or KATP channels.

Neuroscience

Ion homeostasis is critical for neuronal function and survival. Dysregulation of Na+ and H+ exchange is implicated in excitotoxic and ischemic neuronal death.

-

Neuroprotection: EIPA demonstrates neuroprotective effects against glutamate-induced delayed neuronal death in cultured cerebellar granule cells.[16] It also protects hippocampal neurons from ischemic injury in animal models.[17] The protective mechanism is twofold: direct inhibition of the Na+/H+ exchanger and, at micromolar concentrations, blockade of N-methyl-D-aspartate (NMDA) receptors.[16]

Other Therapeutic Areas

-

Spinal Muscular Atrophy (SMA): In SMA cells, EIPA treatment has been shown to enhance the inclusion of exon 7 in the SMN2 gene transcript and increase the production of the functional SMN protein.[18] This suggests that modulating intracellular pH can influence pre-mRNA splicing, opening a potential new avenue for SMA therapeutic development.[18]

Experimental Protocols and Methodologies

The following protocols provide a framework for the reliable use of EIPA in a laboratory setting.

Preparation of Stock and Working Solutions

This protocol is a self-validating system, ensuring consistent and accurate final concentrations.

-

Calculate Required Mass: Determine the mass of solid EIPA needed to prepare a stock solution of desired concentration and volume (e.g., 10 mM).

-

Formula: Mass (mg) = [Concentration (mM)] * [Volume (mL)] * [Formula Weight (mg/mmol)]

-

Example for 1 mL of 10 mM stock: 10 mmol/L * 0.001 L * 299.8 mg/mmol = 2.998 mg.

-

-

Dissolution: Carefully weigh the solid EIPA and dissolve it in high-purity, anhydrous DMSO to the final calculated volume. Ensure complete dissolution by vortexing. This is your high-concentration stock solution.

-

Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in tightly sealed vials. Store at -20°C. This minimizes contamination and degradation from freeze-thaw cycles.

-

Preparation of Working Solution: On the day of the experiment, thaw a single aliquot of the stock solution. Dilute it directly into the pre-warmed cell culture medium to achieve the final desired working concentration (typically 5-10 µM for robust NHE inhibition).[2] Mix thoroughly before adding to cells.

-

Causality: Diluting the DMSO stock in a much larger volume of aqueous medium ensures the final DMSO concentration is non-toxic to most cell lines (typically <0.1%).

-

Example Assay: Mitochondrial Stress Test

EIPA can be used to investigate the role of NHE1 activity and intracellular pH on cellular metabolism.

-

Cell Seeding: Seed cells in a Seahorse XF24 (or similar) microplate at a density optimized to yield a basal oxygen consumption rate (OCR) between 100 and 300 pmol/min.[11][12]

-

Pre-treatment with EIPA: Maintain the cells in their standard growth medium containing the desired concentration of EIPA (e.g., 10 µM) for 18-20 hours prior to the assay.[11][12] This allows for the full cellular response to sustained NHE1 inhibition.

-

Assay Execution: On the day of the assay, change the medium to an assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine) containing the same concentration of EIPA.

-

Mito-Stress Protocol: Perform a standard mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone/antimycin A to measure key parameters of mitochondrial function.

-

Data Analysis: Compare the OCR profiles of EIPA-treated cells to vehicle-treated control cells to determine the effect of NHE1 inhibition on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

Safety and Handling

As a bioactive small molecule, EIPA requires careful handling. The information below is a summary and should be supplemented by consulting the full Safety Data Sheet (SDS).[6][19]

-

Hazard Identification: May cause serious eye irritation.[19] Some sources indicate it is suspected of causing cancer.[19] It may also cause skin and respiratory irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, lab coat, and eye/face protection (safety glasses or goggles).[19] Use a dust mask if handling large quantities of powder.

-

Handling: Avoid contact with skin and eyes.[19] Avoid formation of dust and aerosols.[19] Use in a well-ventilated area or under a chemical fume hood. Wash hands thoroughly after handling.[6][19]

-

First Aid Measures:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[19]

-

Skin: Wash off with soap and plenty of water.[19]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Consult a physician.[19]

-

Inhalation: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[19]

-

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[19]

Conclusion

5-(N-ethyl-N-isopropyl)amiloride (EIPA) is a powerful and selective pharmacological inhibitor of the Na+/H+ exchanger, particularly the NHE1 isoform. Its ability to induce intracellular acidification by blocking proton extrusion makes it an invaluable tool for researchers. From elucidating the role of pH dynamics in cancer progression and metastasis to developing strategies for cardioprotection and neuroprotection, EIPA continues to be a vital reagent. Adherence to proper handling, storage, and experimental protocols ensures its effective and reliable application, enabling further discoveries in cellular physiology and the development of novel therapeutic strategies.

References

-

Wang, B. Y., Shen, H. T., Lee, Y. L., Chien, P. J., & Chang, W. W. (2023). Inhibition of Na+/H+ exchanger (NHE) 7 by 5-(N-ethyl-N-isopropyl)-Amiloride displays anti-cancer activity in non-small cell lung cancer by disrupting cancer stem cell activity and downregulating PD-L1 expression. American Journal of Cancer Research, 13(10), 4721–4733. [Link]

-

Manoli, S. S., Kisor, K., Webb, B. A., & Barber, D. L. (2021). Ethyl isopropyl amiloride decreases oxidative phosphorylation and increases mitochondrial fusion in clonal untransformed and cancer cells. American Journal of Physiology-Cell Physiology, 321(5), C896-C909. [Link]

-

Blue Lotus Chem. Safety Data Sheet. [Link]

-

Andreeva, N., Khodorov, B., Stelmashook, E., Sokolova, S., Cragoe, E. J., & Victorov, I. (1992). 5-(N-ethyl-N-isopropyl)amiloride and mild acidosis protect cultured cerebellar granule cells against glutamate-induced delayed neuronal death. Neuroscience, 49(1), 175–181. [Link]

-

Sato, H., Seharaseyon, J., Seid, L. M., Cragoe, E. J. Jr, & Glembotski, C. C. (1997). The mechanism of protection from 5 (N-ethyl-N-isopropyl)amiloride differs from that of ischemic preconditioning in rabbit heart. Basic Research in Cardiology, 92(5), 339-350. [Link]

-

Bai, L., Wang, H. Y., Wang, X. H., Zhao, J., Jiang, H., Zhang, Y., & Li, T. (2010). Inhibition of Na+/H+ exchanger 1 by 5-(N-ethyl-N-isopropyl) amiloride reduces hypoxia-induced hepatocellular carcinoma invasion and motility. Cancer Letters, 295(2), 198–204. [Link]

-

Chen, H. H., Chang, J. G., & Jong, Y. J. (2008). 5-(N-ethyl-N-isopropyl)-amiloride enhances SMN2 exon 7 inclusion and protein expression in spinal muscular atrophy cells. Annals of Neurology, 63(1), 26–34. [Link]

-

Manoli, S. S., Kisor, K., Webb, B. A., & Barber, D. L. (2021). Ethyl isopropyl amiloride decreases oxidative phosphorylation and increases mitochondrial fusion in clonal untransformed and cancer cells. PMC. [Link]

-

Lee, S., Lee, J. E., & Kim, H. (2020). An Inhibitor of the Sodium–Hydrogen Exchanger-1 (NHE-1), Amiloride, Reduced Zinc Accumulation and Hippocampal Neuronal Death after Ischemia. International Journal of Molecular Sciences, 21(12), 4277. [Link]

-

ResearchGate. (n.d.). Experimental design and extraction protocol overview. [Link]

-

ResearchGate. (n.d.). Effect of different concentrations of 5-(N-methyl-N-isobutyl) amiloride (MIA) on cardiac function. [Link]

-

Phillip, L., & O'Regan, M. H. (1999). 5-(N-Ethyl-N-isopropyl)-amiloride, an Na(+)-H(+) exchange inhibitor, protects gerbil hippocampal neurons from ischemic injury. Brain Research, 839(1), 199–202. [Link]

-

ResearchGate. (2025, August 7). Ethyl Isopropyl Amiloride Decreases Oxidative Phosphorylation and Increases Mitochondrial Fusion in Clonal Untransformed and Cancer Cells. [Link]

-

Protein G beads. (2025, October 10). 5-(N,N-dimethyl)-Amiloride Hydrochloride: Precision in NHE1 Inhibition for Advanced Cellular and Cardiovascular Research. [Link]

-

Inhibitor Research Hub. (2026, February 7). 5-(N,N-dimethyl)-Amiloride Hydrochloride: Advanced Insights into NHE1 Inhibition and Endothelial Injury Research. [Link]

-

Kumar, D., Moore, R. M., Agrawal, A. R., & Karmazyn, M. (2003). Ethyl isopropyl amiloride inhibits smooth muscle cell proliferation and migration by inducing apoptosis and antagonizing urokinase plasminogen activator activity. Canadian Journal of Physiology and Pharmacology, 81(7), 730–739. [Link]

-

Michigan Medicine. (2023, October 10). Early findings suggest this cancer drug may be effective against advanced tumors caused by genetic mutations. [Link]

-

Li, W., Goparaju, M., To, F., & Shobha, M. S. (2013). Epithelial sodium channel inhibition by amiloride on blood pressure and cardiovascular disease risk in young prehypertensives. The Journal of Clinical Hypertension, 15(12), 868-874. [Link]

-

Newell, K., Wood, P., & Tannock, I. (1993). Inhibition of the Regulation of Intracellular pH: Potential of 5-(N,N-hexamethylene) Amiloride in Tumour-Selective Therapy. British Journal of Cancer, 67(2), 297-302. [Link]

-

Medrzycki, P., & Hellström, S. (2021, February). Improved protocols for testing agrochemicals in bees. [Link]

-

Oh, Y., & Matalon, S. (1993). 5-(N-Ethyl-N-isopropyl)amiloride sensitive Na+ currents in intact fetal distal lung epithelial cells. The Journal of Pharmacology and Experimental Therapeutics, 266(3), 1163-1171. [Link]

-

PubChem. (n.d.). Isopropyl-methyl-prop-2-ynyl-amine. [Link]

-

ResearchGate. (n.d.). Osteoarthritis (OA) was reduced in MIA−/− mice, mediated by enhanced proliferation. [Link]

-

Di Paola, R., & Impellizzeri, D. (2022). Targeting Neuroinflammation in Osteoarthritis with Intra-Articular Adelmidrol. International Journal of Molecular Sciences, 23(20), 12199. [Link]

Sources

- 1. Epithelial sodium channel inhibition by amiloride on blood pressure and cardiovascular disease risk in young prehypertensives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Enzo Life Sciences Amiloride, 5-(N-Ethyl-N-isopropyl)-, (5mg), CAS Number: | Fisher Scientific [fishersci.com]

- 4. 5-(N-Ethyl-N-isopropyl)-Amiloride | CAS 1154-25-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. mdpi.com [mdpi.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Sigma Aldrich Fine Chemicals Biosciences 5-(N-Ethyl-N-isopropyl)amiloride | Fisher Scientific [fishersci.com]

- 8. Stability and Storage | Tocris Bioscience [tocris.com]

- 9. protein-g-beads.com [protein-g-beads.com]

- 10. colorimetric-assay.com [colorimetric-assay.com]

- 11. journals.physiology.org [journals.physiology.org]

- 12. Ethyl isopropyl amiloride decreases oxidative phosphorylation and increases mitochondrial fusion in clonal untransformed and cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Inhibition of Na(+)/H(+) exchanger 1 by 5-(N-ethyl-N-isopropyl) amiloride reduces hypoxia-induced hepatocellular carcinoma invasion and motility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of Na+/H+ exchanger (NHE) 7 by 5-(N-ethyl-N-isopropyl)-Amiloride displays anti-cancer activity in non-small cell lung cancer by disrupting cancer stem cell activity and downregulating PD-L1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 5-(N-ethyl-N-isopropyl)amiloride and mild acidosis protect cultured cerebellar granule cells against glutamate-induced delayed neuronal death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 5-(N-Ethyl-N-isopropyl)-amiloride, an Na(+)-H(+) exchange inhibitor, protects gerbil hippocampal neurons from ischemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 5-(N-ethyl-N-isopropyl)-amiloride enhances SMN2 exon 7 inclusion and protein expression in spinal muscular atrophy cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. beta.lakeland.edu [beta.lakeland.edu]

A Comparative Technical Analysis of Methylisopropylamiloride and Amiloride: Potency and Selectivity at Key Ion Transporters

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

Amiloride, a potassium-sparing diuretic, has long been a foundational tool in physiology and pharmacology due to its potent inhibition of the epithelial sodium channel (ENaC).[1] However, its utility is complicated by off-target effects, most notably the inhibition of the Na+/H+ exchanger (NHE) family of proteins.[2] This has driven the development of amiloride analogs with modified structures designed to enhance potency and selectivity for specific targets. This guide provides an in-depth technical comparison of amiloride and one such class of analogs, represented by methylisopropylamiloride (MIA) and its close, extensively studied relative, 5-(N-ethyl-N-isopropyl)-amiloride (EIPA). We will dissect the profound impact of substitutions at the 5-position of the pyrazine ring, which dramatically inverts the potency profile—transforming a potent ENaC inhibitor into a highly selective and potent NHE inhibitor. This analysis will provide researchers with the mechanistic rationale, comparative potency data, and detailed experimental protocols required to effectively leverage these compounds in their work.

Molecular Targets: A Tale of Two Transporters

The divergent therapeutic and research applications of amiloride and its 5-substituted analogs are rooted in their differential affinities for two critical families of membrane transporters: the Epithelial Sodium Channel (ENaC) and the Na+/H+ Exchanger (NHE).

The Epithelial Sodium Channel (ENaC)

ENaC is a constitutively active ion channel crucial for sodium reabsorption in the epithelial cells of the kidney, regulating blood pressure and fluid homeostasis.[1] Amiloride blocks the channel pore, thereby producing its diuretic and antihypertensive effects.[1][3] Dysfunction of ENaC is linked to severe diseases, including Liddle syndrome, a rare form of genetic hypertension.[4]

The Na+/H+ Exchanger, Isoform 1 (NHE1)

NHE1 is a ubiquitous antiporter that regulates intracellular pH (pHi) and cell volume by extruding one intracellular proton in exchange for one extracellular sodium ion.[2][5] While essential for normal cell function, its overactivity is a hallmark of various pathologies, including cardiac ischemia-reperfusion injury and cancer progression, where it facilitates cell migration and proliferation by maintaining an alkaline intracellular environment.[3][5] Amiloride inhibits NHE1, but only at concentrations significantly higher than those required to block ENaC.[6] This lack of selectivity spurred the development of analogs like MIA and EIPA.[7]

Figure 2: Workflow for NHE1 activity assay using pH fluorometry.

Protocol: Measuring ENaC Activity via Whole-Cell Patch-Clamp Electrophysiology

This electrophysiological technique directly measures the flow of sodium ions through ENaC channels in the cell membrane, providing the most accurate assessment of channel inhibition.

Principle: A glass micropipette forms a high-resistance (gigaohm) seal with the membrane of a single cell expressing ENaC. The membrane patch under the pipette is then ruptured, allowing electrical and chemical access to the cell's interior (whole-cell configuration). The membrane potential is clamped at a set voltage (e.g., -100 mV), and the resulting inward current, carried by Na+, is measured. The ENaC-specific current is defined as the portion of the total current that is blocked by a saturating dose of amiloride.

Step-by-Step Methodology:

-

Cell Preparation: Use a cell line stably expressing ENaC subunits (e.g., HEK293 or CHO cells transfected with α, β, and γ ENaC). Prepare a single-cell suspension.

-

Solutions:

-

Bath Solution (Extracellular): Contains (in mM): 150 NaCl, 1 CaCl₂, 2 MgCl₂, 10 HEPES (pH 7.4).

-

Pipette Solution (Intracellular): Contains (in mM): 120 CsCl (to block K+ channels), 5 NaCl, 2 MgCl₂, 5 EGTA, 10 HEPES, 2 ATP, 0.1 GTP (pH 7.4).

-

-

Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with pipette solution.

-

Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a gigaohm seal.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip.

-

Voltage Clamp: Clamp the cell membrane potential at a holding potential, for example, -60 mV, and then step to more negative potentials (e.g., -100 mV) to measure inward Na+ currents.

-

Data Acquisition: Record the whole-cell current. Apply a high concentration of amiloride (e.g., 10 µM) to the bath solution. The difference in current before and after amiloride application is the ENaC-mediated current.

-

Dose-Response: To determine the Kᵢ or IC₅₀, apply progressively increasing concentrations of the test compound and measure the corresponding reduction in the amiloride-sensitive current.

-

Analysis: Plot the fractional block of the ENaC current against the inhibitor concentration and fit the data to determine the potency.

Causality and Strategic Application in Research

The choice between amiloride and an analog like MIA is dictated entirely by the research question.

-

Why Choose Amiloride? Amiloride remains the compound of choice for studies focused on ENaC. Its high potency and decades of characterization make it a reliable tool for inhibiting sodium reabsorption in epithelial tissues or for defining ENaC-mediated currents in electrophysiology.

-

Why Choose MIA or EIPA? These 5-substituted analogs are superior for any application requiring the specific inhibition of NHE1. Their >100-fold selectivity for NHE1 over ENaC allows researchers to dissect the role of NHE1 in cellular processes like pH regulation, migration, or ischemia-induced cell death without the confounding effects of ENaC blockade. [2][3]For example, using EIPA has been crucial in demonstrating the role of NHE1 in the hypoxia-induced invasion of cancer cells. [3]Using amiloride in such an experiment would require very high doses that could have non-specific effects.

Conclusion

The structural modification of amiloride at the 5-position of its pyrazine ring creates a class of compounds, including methylisopropylamiloride (MIA) and EIPA, with a pharmacological profile that is inverted relative to the parent molecule. This chemical diversification transforms a potent ENaC blocker into a potent and highly selective NHE1 inhibitor. This guide has provided the comparative potency data and detailed experimental frameworks to empower researchers to make informed decisions. The strategic selection of either amiloride or a 5-substituted analog is paramount for achieving experimental clarity and generating unambiguous data, whether the goal is to understand renal physiology, cardiac pathology, or cancer cell biology.

References

-

Kelso, M. J., et al. (2021). Screening of 5- and 6-Substituted Amiloride Libraries Identifies Dual-uPA/NHE1 Active and Single Target-Selective Inhibitors. International Journal of Molecular Sciences, 22(6), 2999. [Link]

-

Gelli, A., et al. (2023). Antifungal activity of 6-substituted amiloride and hexamethylene amiloride (HMA) analogs. ResearchGate. [Link]

-

Vigne, P., et al. (1984). Structure-activity relationships of amiloride and certain of its analogues in relation to the blockade of the Na+/H+ exchange system. Molecular Pharmacology, 25(1), 131-6. [Link]

-

Pedersen, S. F., et al. (2020). Pyrazine ring-based Na+/H+ exchanger (NHE) inhibitors potently inhibit cancer cell growth in 3D culture, independent of NHE1. Scientific Reports, 10(1), 5898. [Link]

-

Li, J. H., et al. (1987). Structure-activity relationship of amiloride analogs as blockers of epithelial Na channels: I. Pyrazine-ring modifications. The Journal of Membrane Biology, 95(2), 171-85. [Link]

-

McCallum, L., et al. (2011). Synthesis and preliminary evaluation of amiloride analogs as inhibitors of the urokinase-type plasminogen activator (uPA). CORE. [Link]

-

Bianchini, A., et al. (2024). Potency and specificity of amiloride and its analogues on branchial sodium fluxes in freshwater trout and goldfish. Comparative Biochemistry and Physiology Part A: Molecular & Integrative Physiology, 296, 111715. [Link]

-

Kelso, M. J., et al. (2021). Screening of 5- and 6-Substituted Amiloride Libraries Identifies Dual-uPA/NHE1 Active and Single Target-Selective Inhibitors. MDPI. [Link]

-

Karmazyn, M., et al. (2022). The Remaining Conundrum of the Role of the Na+/H+ Exchanger Isoform 1 (NHE1) in Cardiac Physiology and Pathology: Can It Be Rectified? International Journal of Molecular Sciences, 23(15), 8693. [Link]

-

Li, J. H., et al. (1987). Structure-activity relationship of amiloride analogs as blockers of epithelial Na channels: II. Side-chain modifications. The Journal of Membrane Biology, 95(2), 187-95. [Link]

-

Gonzalez-Perez, V., et al. (2021). Ion Selectivity in the ENaC/DEG Family: A Systematic Review with Supporting Analysis. MDPI. [Link]

-

Kelso, M. J., et al. (2021). Screening of 5- and 6-Substituted Amiloride Libraries Identifies Dual-uPA/NHE1 Active and Single Target-Selective Inhibitors. PubMed. [Link]

-

Cardone, R. A., et al. (2002). EIPA inhibits NHE1 activity in MDCK and MSV-MDCK cells. ResearchGate. [Link]

-

Shishikura, K., et al. (2021). EIPA and MIA block the forward mode activity of NCX by competitive binding against sodium ion in human neutrophils. ResearchGate. [Link]

-

Lee, J., et al. (2020). An Inhibitor of the Sodium–Hydrogen Exchanger-1 (NHE-1), Amiloride, Reduced Zinc Accumulation and Hippocampal Neuronal Death after Ischemia. MDPI. [Link]

-

Pedersen, S. F., et al. (2007). NHE1 inhibition by amiloride- and benzoylguanidine-type compounds. The Journal of Biological Chemistry, 282(27), 19545-56. [Link]

-

Gherman, A. M., et al. (2022). Epithelial Sodium Channel Inhibition by Amiloride Addressed with THz Spectroscopy and Molecular Modeling. MDPI. [Link]

-

Yang, Y., et al. (2010). Inhibition of Na(+)/H(+) exchanger 1 by 5-(N-ethyl-N-isopropyl) amiloride reduces hypoxia-induced hepatocellular carcinoma invasion and motility. Cancer Letters, 295(2), 198-204. [Link]

-

Orlowski, J., et al. (1992). Heterologous expression and functional properties of amiloride high affinity (NHE-1) and low affinity (NHE-3) isoforms of the rat Na/H exchanger. eScholarship@McGill. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyrazine ring-based Na+/H+ exchanger (NHE) inhibitors potently inhibit cancer cell growth in 3D culture, independent of NHE1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of Na(+)/H(+) exchanger 1 by 5-(N-ethyl-N-isopropyl) amiloride reduces hypoxia-induced hepatocellular carcinoma invasion and motility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ion Selectivity in the ENaC/DEG Family: A Systematic Review with Supporting Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Remaining Conundrum of the Role of the Na+/H+ Exchanger Isoform 1 (NHE1) in Cardiac Physiology and Pathology: Can It Be Rectified? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Screening of 5- and 6-Substituted Amiloride Libraries Identifies Dual-uPA/NHE1 Active and Single Target-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-activity relationships of amiloride and certain of its analogues in relation to the blockade of the Na+/H+ exchange system - PubMed [pubmed.ncbi.nlm.nih.gov]

The Fine-Tuning of Cellular Sodium Flux: A Technical Guide to the Structure-Activity Relationship of Methylisopropylamiloride (MIA) Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylisopropylamiloride (MIA) and its analogs represent a critical class of pharmacological tools and potential therapeutic agents that target key cellular ion transport proteins. This in-depth technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of MIA analogs, focusing on their interactions with the epithelial sodium channel (ENaC), the Na+/H+ exchanger (NHE), and the Na+/Ca2+ exchanger (NCX). By dissecting the chemical modifications of the amiloride scaffold, we elucidate the molecular determinants of potency and selectivity. This guide offers detailed experimental protocols for the synthesis and evaluation of these compounds, alongside a discussion of the underlying mechanistic principles that govern their biological activity. Through a synthesis of established knowledge and practical insights, this document serves as an essential resource for researchers seeking to leverage MIA analogs for the investigation of cellular physiology and the development of novel therapeutics.

Introduction: The Amiloride Scaffold as a Versatile Pharmacophore

Amiloride, a potassium-sparing diuretic, has emerged as a foundational molecule in the study of ion transport.[1] Its ability to inhibit various sodium channels and exchangers, albeit with modest potency, has spurred the development of a vast library of analogs with enhanced affinity and selectivity. Among these, methylisopropylamiloride (MIA) has distinguished itself as a potent inhibitor, particularly of the Na+/H+ exchanger. The systematic modification of the amiloride core has revealed that distinct structural features govern the interaction with its primary targets: the epithelial sodium channel (ENaC), the Na+/H+ exchanger (NHE), and the Na+/Ca2+ exchanger (NCX).[2]

Understanding the structure-activity relationship (SAR) of MIA analogs is paramount for the rational design of selective inhibitors. These selective agents are indispensable tools for dissecting the physiological roles of each transporter and hold significant promise for the treatment of a range of pathologies, including hypertension, cardiac ischemia-reperfusion injury, and cancer.[3][4] This guide will explore the nuances of the SAR for each of these key targets, provide detailed methodologies for their characterization, and discuss the molecular basis for their selective inhibition.

Core Structural Modifications and Their Impact on Target Selectivity

The amiloride molecule can be conceptually divided into three key regions for SAR analysis: the pyrazine ring, the acylguanidinium group, and the 5-amino group. Modifications at each of these positions have profound effects on the potency and selectivity of the resulting analogs.

The 5-Amino Group: A Hotspot for Na+/H+ Exchanger (NHE) Inhibition

The 5-amino position of the pyrazine ring is the most critical site for modulating activity against the Na+/H+ exchanger, particularly the NHE1 isoform.[2] Structure-activity relationship studies have consistently shown that substitution at this position with alkyl and alkylaryl groups can dramatically increase potency compared to amiloride.[4]

-

Dialkyl substitutions , such as in 5-(N-ethyl-N-isopropyl)amiloride (EIPA), are well-tolerated and often lead to potent NHE1 inhibition.[2]

-

Hydrophobic substitutions on the 5-amino group generally lead to improved antifungal activity, highlighting the diverse potential applications of these analogs.[5]

The Acylguanidinium Moiety: Essential for ENaC and NHE Interaction

The acylguanidinium group at the 2-position of the pyrazine ring is essential for the activity of amiloride analogs against both ENaC and NHE.[2] This positively charged group is believed to interact with negatively charged residues in the pore or vestibule of the channel.

-

Modifications to the guanidinium group , such as alkyl or aryl substitutions on the terminal nitrogen, are generally not well-tolerated and can lead to a significant loss of activity.[2][6]

The Pyrazine Ring: Influencing Binding and Selectivity

The pyrazine ring itself, along with its substituents at the 3-, and 6-positions, contributes to the overall binding affinity and selectivity of the analogs.

-

The 6-chloro substituent is a common feature of potent amiloride analogs and is thought to interact with the S1β site of target proteins.[3]

Quantitative Analysis of Structure-Activity Relationships

The inhibitory potency of MIA analogs is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). A comprehensive understanding of the SAR requires a systematic comparison of these values across a range of analogs and targets.

Table 1: Inhibitory Potency (IC50/Ki) of Selected Amiloride Analogs against ENaC, NHE1, and NCX

| Compound | Target | IC50/Ki (µM) | Reference(s) |

| Amiloride | ENaC | ~0.1-2.6 | [7] |

| NHE1 | ~1-10 | [4] | |

| NCX | High µM | [8] | |

| Methylisopropylamiloride (MIA) | NHE1 | Potent inhibitor | [9][10] |

| 5-(N-ethyl-N-isopropyl)amiloride (EIPA) | NHE1 | Potent inhibitor | [2] |

| Hexamethylene amiloride (HMA) | NHE1 | Potent inhibitor | [2] |

| Benzamil | ENaC | More potent than amiloride | [7] |

| Phenamil | ENaC | More potent than amiloride | [11] |

Note: This table is a representative summary. IC50 and Ki values can vary depending on the experimental conditions and assay system.

Experimental Protocols for the Characterization of MIA Analogs

The reliable determination of the biological activity of MIA analogs requires robust and validated experimental protocols. This section provides detailed methodologies for the synthesis of these compounds and their evaluation against ENaC, NHE1, and NCX.

General Synthesis of 5-Substituted Amiloride Analogs

The synthesis of 5-substituted amiloride analogs typically involves the nucleophilic aromatic substitution of a suitable precursor.

Step-by-Step Protocol:

-

Preparation of the Pyrazinoyl Guanidine Precursor: Start with a commercially available methyl 5,6-dichloropyrazine-2-carboxylate.

-

Guanidinylation: React the pyrazine precursor with guanidine to form the corresponding 5,6-dichloropyrazinoyl guanidine.

-

Nucleophilic Aromatic Substitution: React the 5,6-dichloropyrazinoyl guanidine with the desired primary or secondary amine. This will substitute the chlorine at the 5-position with the amine of choice.

-

Purification: Purify the final product using standard techniques such as column chromatography or recrystallization.

Electrophysiological Assessment of ENaC Inhibition

The whole-cell patch-clamp technique is the gold standard for characterizing the inhibitory effects of MIA analogs on ENaC.[12]

Experimental Workflow:

Caption: Workflow for ENaC inhibition assay using patch-clamp.

Detailed Protocol:

-

Cell Preparation: Use a stable cell line, such as HEK293 cells, expressing the α, β, and γ subunits of human ENaC.[13][14] Culture the cells on glass coverslips suitable for microscopy and electrophysiology.

-

Electrophysiology Setup: Use a standard patch-clamp rig equipped with a high-resistance gigaseal amplifier. Pull glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

-

Solutions:

-

Internal Solution (in mM): 120 KCl, 5 NaCl, 1 MgCl2, 10 HEPES, 10 EGTA, pH 7.4 with KOH.

-

External Solution (in mM): 140 NaCl, 5 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, pH 7.4 with NaOH.

-

-

Recording:

-

Establish a whole-cell configuration.

-

Hold the membrane potential at a constant voltage (e.g., -60 mV).

-

Perfuse the cell with the external solution to establish a baseline current.

-

Apply increasing concentrations of the MIA analog to the external solution.

-

At the end of each experiment, apply a saturating concentration of amiloride (e.g., 10 µM) to determine the total ENaC-mediated current.

-

-

Data Analysis:

-

Measure the steady-state current at each drug concentration.

-

Normalize the current to the control (baseline) current.

-

Plot the normalized current as a function of the drug concentration and fit the data to the Hill equation to determine the IC50 value.[15]

-

Fluorescence-Based Assay for NHE1 Activity

The activity of the Na+/H+ exchanger is commonly assessed by monitoring changes in intracellular pH (pHi) using fluorescent dyes such as BCECF-AM.[16][17]

Experimental Workflow:

Caption: Workflow for NHE1 activity assay using BCECF-AM.

Detailed Protocol:

-

Cell Preparation: Plate cells (e.g., HEK293) in a 96-well black-walled, clear-bottom plate and grow to confluence.

-

Dye Loading:

-

Prepare a loading buffer containing 2-5 µM BCECF-AM.

-

Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

-

Incubate the cells with the BCECF-AM loading solution for 30-60 minutes at 37°C.[18]

-

Wash the cells to remove extracellular dye.

-

-

Intracellular Acidification:

-

Induce an acid load using the ammonium prepulse technique. Briefly, expose the cells to a solution containing NH4Cl (e.g., 20 mM) for a few minutes, followed by a switch to a sodium-free solution to induce intracellular acidification.

-

-

Fluorescence Measurement:

-

Use a fluorescence plate reader capable of dual-excitation ratiometric measurement.

-

Excite BCECF at approximately 490 nm and 440 nm, and measure the emission at around 535 nm.[19]

-

Record the fluorescence ratio (F490/F440) over time.

-

-

Inhibitor Application:

-

After establishing a stable acidified baseline, add the MIA analog at various concentrations.

-

Continue to monitor the fluorescence ratio to measure the rate of pHi recovery.

-

-

Data Analysis:

-

Calculate the initial rate of pHi recovery for each concentration of the inhibitor.

-

Plot the rate of recovery as a function of inhibitor concentration and fit the data to determine the IC50 value.

-

Fluorescence-Based Assay for NCX Activity

The activity of the Na+/Ca2+ exchanger can be monitored by measuring changes in intracellular calcium concentration ([Ca2+]i) using fluorescent indicators like Fluo-4 AM.[20]

Experimental Workflow:

Caption: Workflow for NCX activity assay using Fluo-4 AM.

Detailed Protocol:

-

Cell Preparation: Use primary cardiac myocytes or a cell line (e.g., HEK293) stably expressing the desired NCX isoform. Plate the cells in a suitable format for fluorescence microscopy or plate-based reading.

-

Dye Loading:

-

Inducing NCX Activity:

-

To measure reverse-mode NCX activity (Ca2+ influx), switch the external solution from a normal sodium concentration to a low or no-sodium solution. This will drive Ca2+ into the cell via the exchanger.

-

-

Fluorescence Measurement:

-

Use a fluorescence microscope or plate reader with appropriate filters for Fluo-4 (excitation ~494 nm, emission ~516 nm).

-

Record the fluorescence intensity over time.

-

-

Inhibitor Application:

-

Pre-incubate the cells with various concentrations of the MIA analog before inducing reverse-mode NCX activity.

-

-

Data Analysis:

-

Measure the initial rate of the increase in fluorescence upon switching to the low-sodium solution.

-

Plot the rate of Ca2+ influx as a function of the inhibitor concentration to determine the IC50 value.

-

Mechanistic Insights and Signaling Pathways

The selective inhibition of ENaC, NHE1, and NCX by MIA analogs has profound effects on cellular physiology by modulating key signaling pathways.

ENaC and the Regulation of Sodium Homeostasis

ENaC is a key player in maintaining sodium balance, blood pressure, and airway surface liquid volume. Its activity is tightly regulated by a variety of signaling pathways.

Caption: Simplified ENaC regulatory pathway.

NHE1: A Central Regulator of Intracellular pH and Cell Signaling

NHE1 is a ubiquitously expressed protein that plays a crucial role in regulating intracellular pH, cell volume, and proliferation.[23] Its activity is stimulated by various growth factors and cellular stresses.[9][10]

Caption: NHE1 activation and its role in pH regulation.

NCX in Cardiac Myocytes: A Key Player in Calcium Homeostasis

In cardiac myocytes, the Na+/Ca2+ exchanger is a critical mechanism for extruding calcium from the cell, thereby contributing to muscle relaxation.[24] Its activity is tightly coupled to the intracellular concentrations of both sodium and calcium.

Caption: Role of NCX in cardiac myocyte calcium extrusion.

Conclusion and Future Directions

The structure-activity relationship of methylisopropylamiloride analogs is a rich and complex field that continues to yield valuable insights into the fundamental processes of ion transport. The ability to rationally design potent and selective inhibitors of ENaC, NHE, and NCX has provided researchers with powerful tools to investigate the distinct physiological and pathological roles of these transporters. The detailed experimental protocols and mechanistic discussions presented in this guide are intended to empower researchers to further explore this fascinating area of pharmacology.

Future research in this field will likely focus on several key areas:

-

Development of isoform-selective inhibitors: Many of the current analogs exhibit activity against multiple isoforms of a particular transporter. The development of highly selective inhibitors for specific isoforms (e.g., NHE1 vs. NHE2) will be crucial for elucidating their precise functions.

-

High-resolution structural studies: The determination of the crystal or cryo-EM structures of ENaC, NHE, and NCX in complex with various amiloride analogs will provide invaluable atomic-level details of their binding interactions, paving the way for more sophisticated drug design.

-

Therapeutic applications: The continued exploration of MIA analogs in preclinical models of disease will be essential for translating the knowledge of their SAR into novel therapeutic strategies for a wide range of human disorders.

By building upon the foundational knowledge of the SAR of MIA analogs, the scientific community is well-positioned to make significant advances in our understanding of ion transport and to develop the next generation of targeted therapeutics.

References

-

Brown, D. A., Melvin, J. E., & Yule, D. I. (2003). Critical role for NHE1 in intracellular pH regulation in pancreatic acinar cells. American Journal of Physiology-Gastrointestinal and Liver Physiology, 285(5), G804-G812. [Link]

-

Mernea, M., Al-Saedi, J. H., Anghelescu, G. D., & Mihailescu, D. F. (2022). Epithelial Sodium Channel Inhibition by Amiloride Addressed with THz Spectroscopy and Molecular Modeling. Molecules, 27(10), 3271. [Link]

-

Jenkins, C. A., Gautreau, A. M., & Schiemann, W. P. (2012). Intracellular pH regulation by Na+/H+ exchanger-1 (NHE1) is required for growth factor-induced mammary branching morphogenesis. Developmental biology, 365(1), 71-81. [Link]

-

Flinck, M., Pedersen, S. F., & Stock, C. M. (2015). Physiological Functions and Regulation of the Na+/H+ Exchanger [NHE1] in Renal Tubule Epithelial Cells. Kidney and Blood Pressure Research, 40(4), 356-373. [Link]

-

Matthews, H., Ranson, M., Tyndall, J. D. A., & Kelso, M. J. (2011). Synthesis and preliminary evaluation of amiloride analogs as inhibitors of the urokinase-type plasminogen activator (uPA). Bioorganic & medicinal chemistry letters, 21(22), 6760-6766. [Link]

-

Matthews, H., Ranson, M., & Kelso, M. J. (2011). Synthesis and preliminary evaluation of amiloride analogs as inhibitors of the urokinase-type plasminogen activator (uPA). Bioorganic & medicinal chemistry letters, 21(22), 6760-6766. [Link]

-

Jenkins, C. A., Gautreau, A. M., & Schiemann, W. P. (2012). Intracellular pH regulation by Na+/H+ exchanger-1 (NHE1) is required for growth factor-induced mammary branching morphogenesis. Developmental biology, 365(1), 71-81. [Link]

-

Torres-Lopez, F., & Granados-Soto, V. (2014). Role of NHE1 in intracellular pH regulation and nociception. In Nociception. InTech. [Link]

-

Dojindo Molecular Technologies, Inc. Reagent for Monitoring Intracellular pH BCECF-AM. [Link]

-

Mernea, M., Al-Saedi, J. H., Anghelescu, G. D., & Mihailescu, D. F. (2022). Epithelial Sodium Channel Inhibition by Amiloride Addressed with THz Spectroscopy and Molecular Modeling. Molecules, 27(10), 3271. [Link]

-

Zima, A. V., & Blatter, L. A. (2004). Redox-Mediated Reciprocal Regulation of SERCA and Na+/Ca2+-Exchanger Contributes to SR Ca2+-Depletion in Cardiac Myocytes. Journal of molecular and cellular cardiology, 36(5), 697-708. [Link]

-

Mernea, M., Al-Saedi, J. H., Anghelescu, G. D., & Mihailescu, D. F. (2022). Epithelial Sodium Channel Inhibition by Amiloride Addressed with THz Spectroscopy and Molecular Modeling. Molecules, 27(10), 3271. [Link]

-

Eisner, D. A., & Levi, A. J. (1988). Cardiac Na+–Ca2+ exchange: dynamics of Ca2+-dependent activation and deactivation in intact myocytes. The Journal of physiology, 586(1), 27-41. [Link]

-

Carattino, M. D., Sheng, S., & Kleyman, T. R. (2008). Inhibitory Tract Traps the Epithelial Na+ Channel in a Low Activity Conformation. The Journal of biological chemistry, 283(36), 24571-24579. [Link]

-

Matthews, H., Ranson, M., & Kelso, M. J. (2011). Synthesis and Preliminary Evaluation of Amiloride Analogues as Inhibitors of the Urokinase‐Type Plasminogen Activator (uPA). Bioorganic & medicinal chemistry letters, 21(22), 6760-6766. [Link]

-

Korbmacher, C., & Ertunc, M. (2021). Characterization of ENaC expression and function in a HEK293 cell line. Pflugers Archiv : European journal of physiology, 473(6), 947-960. [Link]

-

Song, L. S., Gu, H., & He, J. Q. (2011). NCX activity. (A) Representative Ca 2+ imaging and plot of.... ResearchGate. [Link]

-

Saxena, N. C., McNicholas, C. M., & Shaikh, S. A. (2012). Expression and Purification of the Alpha Subunit of the Epithelial Sodium Channel, ENaC. PloS one, 7(9), e45209. [Link]

-

Lin, E., & Artman, M. (2000). Na+/Ca2+ exchange activity in neonatal rabbit ventricular myocytes. American Journal of Physiology-Heart and Circulatory Physiology, 278(1), H143-H151. [Link]

-

Charles River. Human Epithelial Sodium Channel Stable Cell Line. [Link]

-

Buckley, B. J., Ranson, M., & Kelso, M. J. (2021). Screening of 5- and 6-Substituted Amiloride Libraries Identifies Dual-uPA/NHE1 Active and Single Target-Selective Inhibitors. International journal of molecular sciences, 22(6), 3020. [Link]

-

Iwamoto, T., & Imaizumi, Y. (2001). Cardiac Na+–Ca2+ Exchange. Circulation Research, 88(10), 990-998. [Link]

-

Buckley, B. J., Ranson, M., & Kelso, M. J. (2021). Screening of 5- and 6-Substituted Amiloride Libraries Identifies Dual-uPA/NHE1 Active and Single Target-Selective Inhibitors. International journal of molecular sciences, 22(6), 3020. [Link]

-

Hu, Y., Li, F., & Star, R. A. (2016). Structure-activity relationship of amiloride analogs as blockers of epithelial Na channels: I. Pyrazine-ring modifications. American Journal of Physiology-Renal Physiology, 310(11), F1248-F1258. [Link]

-

Biocompare. HEK293 Cell Lines. [Link]

-

Frelin, C., Vigne, P., & Lazdunski, M. (1986). Interaction of guanidinium and guanidinium derivatives with the Na+/H+ exchange system. The Journal of biological chemistry, 261(19), 8564-8568. [Link]

-

Science.gov. ic50 values compared: Topics by Science.gov. [Link]

-

Bruns, J. B., Carattino, M. D., & Sheng, S. (2008). Inhibition of ENaC current by Evans Blue and amiloride. ( A ) Time.... ResearchGate. [Link]

-

Noreng, S., Bharadwaj, A., & Posert, R. (2020). Molecular principles of assembly, activation, and inhibition in epithelial sodium channel. eLife, 9, e58422. [Link]

-

Kelly, O., Lin, C., & Ramkumar, M. (2003). Characterization of an amiloride binding region in the alpha-subunit of ENaC. American Journal of Physiology-Renal Physiology, 285(6), F1279-F1290. [Link]

-

Matthews, H., Ranson, M., & Kelso, M. J. (2011). Synthesis and preliminary evaluation of amiloride analogs as inhibitors of the urokinase-type plasminogen activator (uPA). Bioorganic & medicinal chemistry letters, 21(22), 6760-6766. [Link]

-

Ji, H. L., & Benos, D. J. (2004). δ ENaC: a novel divergent amiloride-inhibitable sodium channel. The Journal of physiology, 556(Pt 1), 1-13. [Link]

Sources

- 1. Synthesis and preliminary evaluation of amiloride analogs as inhibitors of the urokinase-type plasminogen activator (uPA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 4. Screening of 5- and 6-Substituted Amiloride Libraries Identifies Dual-uPA/NHE1 Active and Single Target-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Interaction of guanidinium and guanidinium derivatives with the Na+/H+ exchange system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. δ ENaC: a novel divergent amiloride-inhibitable sodium channel - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of an amiloride binding region in the alpha-subunit of ENaC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Intracellular pH regulation by Na⁺/H⁺ exchanger-1 (NHE1) is required for growth factor-induced mammary branching morphogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Molecular principles of assembly, activation, and inhibition in epithelial sodium channel | eLife [elifesciences.org]

- 12. researchgate.net [researchgate.net]

- 13. criver.com [criver.com]

- 14. biocompare.com [biocompare.com]

- 15. Inhibitory Tract Traps the Epithelial Na+ Channel in a Low Activity Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. docs.aatbio.com [docs.aatbio.com]

- 17. Reagent for Monitoring Intracellular pH BCECF-AM | CAS 117464-70-7 Dojindo [dojindo.com]

- 18. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM | AAT Bioquest [aatbio.com]

- 19. medchemexpress.com [medchemexpress.com]

- 20. Fluo-4 AM [bdbiosciences.com]

- 21. file.medchemexpress.com [file.medchemexpress.com]

- 22. hellobio.com [hellobio.com]

- 23. karger.com [karger.com]

- 24. ahajournals.org [ahajournals.org]

Methylisopropylamiloride (MIA): A Technical Guide to its Selectivity for Na+/H+ Exchanger (NHE) Isoforms

An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Na+/H+ exchangers (NHEs) are a family of integral membrane proteins critical for regulating intracellular pH (pHi), cell volume, and ion homeostasis.[1][2] The various NHE isoforms exhibit distinct tissue distributions and physiological roles, making isoform-selective inhibitors invaluable tools for research and potential therapeutic development.[1] Amiloride, a diuretic, was the first compound identified as an NHE inhibitor, but it lacks specificity.[3] This has led to the synthesis of numerous amiloride analogs, including Methylisopropylamiloride (MIA), with modified affinities for NHE isoforms. This guide provides a detailed technical overview of the selectivity profile of amiloride analogs, focusing on the principles and methodologies used to characterize their interaction with NHE1, NHE2, and NHE3, thereby enabling researchers to effectively utilize these compounds to dissect the specific contributions of each isoform in complex biological systems.

The Na+/H+ Exchanger (NHE) Superfamily: An Overview

The NHE family comprises nine identified isoforms (NHE1-9) in mammals.[1] These transporters mediate the electroneutral exchange of one intracellular proton (H+) for one extracellular sodium ion (Na+), driven by the transmembrane Na+ gradient.[2][4]

-

Plasma Membrane Isoforms (NHE1-5): These are primarily located on the cell surface and are direct regulators of systemic and cellular pH and volume.

-

NHE1 is a ubiquitously expressed "housekeeping" isoform found in virtually all cells, playing a fundamental role in pHi maintenance and cell volume regulation.[4][5] Its over-activation is implicated in pathologies like cardiac hypertrophy and cancer.[4][5]

-

NHE2, NHE3, and NHE4 are predominantly expressed in the apical membranes of epithelial tissues, such as the intestines and kidneys, where they are crucial for transepithelial Na+ absorption.[6][7]

-

NHE5 is found mainly in the brain.

-

-

Organellar Isoforms (NHE6-9): These isoforms are localized to the membranes of intracellular compartments like the Golgi and endosomes, where they are thought to regulate luminal pH.

Given their diverse roles, the ability to selectively inhibit specific NHE isoforms is a primary goal in pharmacology to study their function and validate them as drug targets.

Pharmacological Inhibition: From Amiloride to Selective Analogs

Amiloride was the first compound recognized for its ability to inhibit NHEs, in addition to its clinical use as a blocker of the epithelial sodium channel (ENaC).[3] However, amiloride's utility as a research tool is limited by its low potency and poor selectivity among NHE isoforms and other ion transporters.

This led to the development of a vast library of amiloride analogs, primarily through substitutions on the 5-amino group of the pyrazine ring. These modifications have yielded compounds with significantly enhanced potency and, critically, differential selectivity for the various NHE isoforms. Prominent examples include 5-(N-ethyl-N-isopropyl)amiloride (EIPA) and 5-(N,N-hexamethylene)amiloride (HMA).[4] The structure-activity relationship (SAR) indicates that dialkyl substitutions on the 5-amino group generally confer higher potency against NHE1.[4]

Isoform Selectivity Profile of Amiloride Analogs

The key to using amiloride analogs as research tools lies in understanding their specific inhibitory profiles. While data for Methylisopropylamiloride (MIA) itself is sparse in comparative studies, extensive characterization of its close structural analog, 5-(N-methyl-N-propyl)amiloride (MPA) , provides a clear and instructive example of the selectivity that can be achieved. MPA differs from MIA only by the substitution of a propyl group for an isopropyl group at the 5-amino position.

Pharmacological studies using a fibroblast cell line genetically engineered to express single NHE isoforms (a technique essential for isolating inhibitor effects) have determined the inhibitor constant (Ki) for MPA against the first three isoforms.[8]

Data Presentation: Inhibitory Potency of MPA

| Inhibitor | NHE1 (Ki) | NHE2 (Ki) | NHE3 (Ki) | Selectivity (NHE1 vs. NHE2) | Selectivity (NHE1 vs. NHE3) |

| 5-(N-methyl-N-propyl)amiloride (MPA) | 0.08 µM | 0.5 µM | 10 µM | ~6.3-fold | 125-fold |

Data sourced from Counillon et al., 1993.[8]

This data reveals a distinct selectivity hierarchy: NHE1 > NHE2 >> NHE3 . MPA is approximately 6-fold more potent at inhibiting NHE1 than NHE2, and 125-fold more potent against NHE1 compared to NHE3.[8] This profile makes MPA, and by extension similar analogs like MIA, powerful tools to pharmacologically discriminate between the housekeeping NHE1 and the epithelial NHE3 isoform.

Caption: Differential inhibition of NHE isoforms by MIA analogs.

Self-Validating Experimental Workflow for Determining Inhibitor Selectivity

To ensure scientific integrity, the determination of an inhibitor's selectivity profile must be conducted in a controlled, self-validating system. The gold-standard method involves heterologous expression of individual NHE isoforms in a null background, followed by a functional assay of their activity.

Experimental Protocol: Fluorescence-Based Measurement of pHi Recovery

This protocol allows for the precise measurement of a single NHE isoform's activity and its dose-dependent inhibition.

1. Cell Line Selection & Transfection:

-

Causality: To eliminate confounding activity from endogenous transporters, a cell line that lacks its own NHEs, such as the AP-1 or PS120 fibroblast cell lines, is used.[6][8]

-

Method: Stably transfect the null cell line with the cDNA encoding a single human or rodent NHE isoform (e.g., NHE1, NHE2, or NHE3). This creates a panel of cell lines each expressing only one specific target.

2. Intracellular pH (pHi) Measurement Setup:

-

Method: Grow the transfected cells on glass coverslips. Load the cells with a pH-sensitive fluorescent dye, typically 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM). The AM ester allows the dye to cross the cell membrane, where intracellular esterases cleave it, trapping the fluorescent BCECF molecule inside.

-

Causality: BCECF exhibits pH-dependent fluorescence, allowing for real-time monitoring of pHi using a spectrofluorometer.[4][7]

3. Induction of Intracellular Acidosis (Ammonium Prepulse Technique):

-

Method: Acutely acidify the cell interior. A common method is the ammonium prepulse technique.[4][9]

-

Expose cells to a buffer containing NH4Cl. NH3 diffuses into the cell and equilibrates with NH4+, causing a slight initial alkalinization.

-

Rapidly switch to an NH4Cl-free, Na+-free buffer. The intracellular NH4+ dissociates into NH3 and H+. The NH3 rapidly diffuses out, trapping the H+ inside and causing a rapid, profound intracellular acidosis.

-

-

Causality: This controlled acid load provides the necessary stimulus to activate the H+-extruding function of the NHEs.

4. Measuring NHE-Mediated pHi Recovery:

-

Method: Initiate pHi recovery by reintroducing a Na+-containing buffer. The expressed NHE isoform will transport Na+ in and H+ out, causing the pHi to recover towards its baseline. Monitor this recovery via the change in BCECF fluorescence over time.

-

Trustworthiness: This Na+-dependent recovery is the direct measure of the specific NHE isoform's activity. In the absence of extracellular Na+, no recovery should occur, validating that the measured activity is from the Na+/H+ exchanger.

5. Determining the Inhibitor Constant (IC50/Ki):

-

Method: Repeat the acid-load and recovery experiment in the presence of various concentrations of the inhibitor (e.g., MIA).

-

Data Analysis: Calculate the initial rate of pHi recovery (ΔpH/s) for each inhibitor concentration. Plot the rate of recovery as a function of the log of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value—the concentration of inhibitor required to reduce the NHE activity by 50%. The Ki can then be calculated if the mechanism of inhibition is known.[10]

Caption: Experimental workflow for determining NHE inhibitor selectivity.

Conclusion: Leveraging Selectivity for Targeted Research

The differential sensitivity of NHE isoforms to inhibitors like Methylisopropylamiloride and its analogs is not merely a pharmacological curiosity; it is a fundamental tool for functional genomics and cell biology. By understanding the distinct selectivity profile—such as the high affinity for NHE1 versus the low affinity for NHE3 exhibited by MPA—a researcher can confidently use these compounds to:

-

Dissect Isoform-Specific Roles: In a cell or tissue expressing multiple NHE isoforms, a carefully chosen concentration of an inhibitor can be used to block one isoform while leaving others largely active.

-

Validate Genetic Findings: Pharmacological inhibition provides a crucial secondary method to confirm results obtained from genetic knockouts or knockdowns.

-

Probe Pathophysiological Mechanisms: Selective inhibitors allow for the investigation of a single NHE isoform's contribution to complex disease states like ischemia-reperfusion injury or tumorigenesis.[3]

References

-

Counillon, L., Scholz, W., Lang, H. J., & Pouysségur, J. (1993). Pharmacological characterization of stably transfected Na+/H+ antiporter isoforms using amiloride analogs and a new inhibitor exhibiting anti-ischemic properties. Molecular pharmacology, 44(5), 1041–1045. [Link]

-

Koivusalo, M., Welch, C., Hayashi, H., Scott, C. C., Kim, M., Hiltunen, T., Särkkä, J., Ylä-Herttuala, S., & Grinstein, S. (2010). Amiloride inhibits macropinocytosis by lowering submembranous pH and preventing Rac1 and Cdc42 signaling. The Journal of cell biology, 188(4), 547–563. [Link]

-

Andronicos, N. M., Ranson, M., Bhugra, P., & Kelso, M. J. (2021). Screening of 5- and 6-Substituted Amiloride Libraries Identifies Dual-uPA/NHE1 Active and Single Target-Selective Inhibitors. International journal of molecular sciences, 22(6), 2999. [Link]

-

Andronicos, N. M., Ranson, M., Bhuva, P., & Kelso, M. J. (2021). Screening of 5- and 6-Substituted Amiloride Libraries Identifies Dual-uPA/NHE1 Active and Single Target-Selective Inhibitors. International journal of molecular sciences, 22(6), 2999. [Link]

-

Orlowski, J., & Kandasamy, R. A. (1996). Heterologous expression and functional properties of amiloride high affinity (NHE-1) and low affinity (NHE-3) isoforms of the rat Na/H exchanger. The Journal of biological chemistry, 271(33), 19922–19927. [Link]

-

Dorn, I., & Diel, P. (1998). New Drugs for the Na+/H+ Exchanger. Influence of Na+ Concentration and Determination of Inhibition Constants with a Microphysiometer. Journal of biomolecular screening, 3(4), 215-221. [Link]

-

Kandasamy, R. A., Yu, F. H., Harris, R., & Orlowski, J. (1995). Plasma membrane Na+/H+ exchanger isoforms (NHE-1, -2, and -3) are differentially responsive to second messenger agonists of the A- and C-kinases. The Journal of biological chemistry, 270(49), 29209–29216. [Link]

-

Paine, S.W., et al. (2014). Comparison of Ki and IC50 Values for Prototypical Inhibitors of the Major Drug Uptake Transporters. Poster presented at the 19th North American ISSX Meeting. [Link]

-

Hsu, Y. L., et al. (2024). Inhibition of Na+/H+ exchanger (NHE) 7 by 5-(N-ethyl-N-isopropyl)-Amiloride (EIPA) suppresses cancer stem cell activity and downregulates PD-L1 expression in non-small cell lung cancer cells. Cancer Cell International, 24(1), 1-17. [Link]

-

Praetorius, J., Andreasen, D., Jensen, B. L., Ainsworth, M. A., Friis, U. G., & Johansen, T. (2000). NHE1, NHE2, and NHE3 contribute to regulation of intracellular pH in murine duodenal epithelial cells. American journal of physiology. Gastrointestinal and liver physiology, 278(2), G197–G206. [Link]

-

Kinsella, J. L., Cujdik, T., & Sacktor, B. (1984). Methyl isobutyl amiloride: a new probe to assess the number of Na-H antiporters. Biochemical and biophysical research communications, 124(3), 949–956. [Link]

-

Orlowski, J., & Kandasamy, R. A. (1996). Heterologous expression and functional properties of amiloride high affinity (NHE-1) and low affinity (NHE-3) isoforms of the rat Na/H exchanger. The Journal of Biological Chemistry, 271(33), 19922-19927. [Link]

-

Orlowski, J., & Kandasamy, R. A. (1996). Heterologous expression and functional properties of amiloride high affinity (NHE-1) and low affinity (NHE-3) isoforms of the rat Na/H exchanger. Journal of Biological Chemistry, 271(33), 19922-19927. [Link]

-

Huber, J. D., et al. (2012). Identification of a potent sodium hydrogen exchanger isoform 1 (NHE1) inhibitor with a suitable profile for chronic dosing and demonstrated cardioprotective effects in a preclinical model of myocardial infarction in the rat. Journal of medicinal chemistry, 55(16), 7114–7140. [Link]

Sources

- 1. Inhibition of Na+/H+ exchanger (NHE) 7 by 5-(N-ethyl-N-isopropyl)-Amiloride displays anti-cancer activity in non-small cell lung cancer by disrupting cancer stem cell activity and downregulating PD-L1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rupress.org [rupress.org]

- 3. mdpi.com [mdpi.com]

- 4. Identification of a potent sodium hydrogen exchanger isoform 1 (NHE1) inhibitor with a suitable profile for chronic dosing and demonstrated cardioprotective effects in a preclinical model of myocardial infarction in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Heterologous expression and functional properties of amiloride high affinity (NHE-1) and low affinity (NHE-3) isoforms of the rat Na/H exchanger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NHE1, NHE2, and NHE3 contribute to regulation of intracellular pH in murine duodenal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacological characterization of stably transfected Na+/H+ antiporter isoforms using amiloride analogs and a new inhibitor exhibiting anti-ischemic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. escholarship.mcgill.ca [escholarship.mcgill.ca]

- 9. xenotech.com [xenotech.com]

- 10. Screening of 5- and 6-Substituted Amiloride Libraries Identifies Dual-uPA/NHE1 Active and Single Target-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Methylisopropylamiloride (MIA) in Intracellular pH Regulation

The following technical guide details the role, mechanism, and experimental application of Methylisopropylamiloride (MIA) in intracellular pH (pH

Executive Summary

Methylisopropylamiloride (MIA), specifically 5-(N-methyl-N-isopropyl)amiloride (also known as L-644,711), is a potent, semi-synthetic derivative of the diuretic amiloride. It serves as a critical pharmacological tool for dissecting the mechanisms of intracellular pH (pH

This guide provides a comprehensive technical analysis of MIA, detailing its mechanism of action, comparative pharmacology, and a validated "Ammonium Prepulse" protocol for quantifying NHE activity.

Physiological Context & Mechanism of Action

The Na /H Exchanger (NHE) Family

Cellular metabolism generates acidic byproducts (lactate, CO

-

NHE1: Ubiquitous "housekeeping" isoform; regulates cytosolic pH and cell volume.

-

NHE3: Apical isoform in renal/intestinal epithelia; involved in Na

reabsorption.

MIA Mechanism of Inhibition

MIA acts as a competitive inhibitor at the extracellular Na

-